Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Description
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (C₁₅H₁₅NO₂S, MW: 273.36, CAS: 1036583-69-3) is a fused heterocyclic compound featuring a dihydronaphthothiophene core with an amino group at position 2 and an ethyl ester at position 1 . Its structure combines a partially hydrogenated naphthalene ring fused to a thiophene moiety, distinguishing it from simpler thiophene derivatives. The compound serves as a key intermediate in synthesizing bioactive derivatives, particularly in antiviral research. For instance, derivatives of this compound demonstrated potent activity against the H5N1 avian influenza virus, with EC₅₀ values indicating significant inhibition in plaque reduction assays .
Properties
IUPAC Name |
ethyl 2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-15(17)13-12-10-6-4-3-5-9(10)7-8-11(12)19-14(13)16/h3-6H,2,7-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGZYVQVASUGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO2S, with a molecular weight of approximately 273.36 g/mol. The compound features a naphthalene core fused with a thiophene ring, contributing to its diverse biological activities. The presence of the amino group and carboxylate moiety enhances its interaction with various biological targets.
Synthesis Methods
Several synthetic routes have been developed for this compound. Common methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the desired compound through condensation.
- Cyclization Reactions : Involving the formation of the thiophene ring from naphthalene derivatives.
These synthetic strategies are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antiviral Activity
Studies have shown that compounds with similar structures possess significant antiviral properties. For instance, related thiophene derivatives have demonstrated efficacy against viruses such as HIV and TMV (Tobacco Mosaic Virus). The presence of the thiophene moiety is believed to enhance antiviral activity by improving binding affinity to viral targets .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate potential inhibitory effects on cancer cell lines. Structure-activity relationship studies suggest that modifications at specific positions on the naphthalene or thiophene rings can significantly alter potency against various cancer types .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of GSTpi (Glutathione S-transferase pi), which plays a role in drug resistance in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the naphthalene or thiophene rings can lead to significant differences in biological activity. For example, electron-withdrawing groups have been shown to enhance potency against certain targets.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate | C15H15NO3S | Methoxy group may enhance solubility and activity |
| Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate | C15H15NO2S | Variation in carboxylate position affects reactivity |
Case Studies
Recent research has highlighted several case studies demonstrating the efficacy of related compounds:
- Anti-HIV Activity : A derivative exhibited an EC50 value of 0.0364 µM against HIV-1 in MT-4 cells, showcasing its potential as a therapeutic agent .
- Anti-TMV Activity : A structurally similar compound demonstrated over 58% inhibition against TMV at a concentration of 50 µg/mL compared to standard drugs .
- Anticancer Studies : Various derivatives were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of naphtho[2,1-b]thiophene compounds exhibit significant anticancer properties. Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate has been investigated for its potential to inhibit cancer cell proliferation.
A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to modulate apoptotic pathways and inhibit key signaling proteins involved in cancer progression .
2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, the compound exhibited potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .
Synthetic Applications
4. Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various reactions such as:
- Friedel-Crafts Acylation : Used to introduce acyl groups into aromatic compounds.
- Coupling Reactions : Acts as a coupling partner in reactions aimed at synthesizing new polymers or complex organic frameworks.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | Acylation of aromatic compounds | 85% |
| Coupling Reaction | Formation of complex organic molecules | 90% |
Case Studies
Case Study 1: Anticancer Mechanism Exploration
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound. They found that the compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition led to increased apoptosis rates in treated cancer cells compared to controls .
Case Study 2: Antimicrobial Efficacy Testing
A comprehensive antimicrobial study published in Antibiotics evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs in the Dihydronaphthothiophene Family
The compound’s structural analogs differ in substituent positions, oxidation states, and fused ring systems, leading to variations in physicochemical and biological properties. Key examples include:
Key Observations :
- Positional Isomerism : The ester group’s position (1 vs. 3) influences electronic distribution and steric effects. For example, the target compound’s ester at position 1 may facilitate nucleophilic attacks at the adjacent carbonyl, unlike its positional isomer .
Comparison with Non-Naphtho-Fused Thiophene Derivatives
Ethyl 2-amino-thiophene carboxylates with simpler or alternative fused systems exhibit distinct properties:
Key Observations :
- Heteroatom Influence: Replacement of sulfur with oxygen (e.g., in thieno-pyran derivatives) alters electronic properties and solubility .
Preparation Methods
Detailed Preparation Methodology
Cyclization with Ethyl Chloroacetate
A widely used synthetic route begins with the reaction of 2-hydroxy-1-naphthonitrile or related naphthalene derivatives with ethyl chloroacetate under basic conditions. Potassium carbonate (K₂CO₃) is commonly employed as the base catalyst. The reaction proceeds through nucleophilic substitution and intramolecular cyclization to form the dihydronaphthothiophene core with an ester functionality.
- Reaction Conditions : Reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol enhances solubility and reaction rate.
- Yields : Comparable syntheses in related systems report yields around 67%, indicating moderate efficiency that can be improved by optimizing parameters.
Amination Step
The amino group at position 2 is introduced by treatment with nucleophilic amines such as hydrazine hydrate or thiourea under reflux conditions. This step converts intermediate ketones or esters into the corresponding amino derivatives.
- Solvent and Temperature : Refluxing in ethanol or DMF facilitates the substitution reaction.
- Purification : Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate as the mobile phase. Final purification is achieved by column chromatography.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-hydroxy-1-naphthonitrile + ethyl chloroacetate + K₂CO₃ | Reflux (~78-100) | DMF or Ethanol | ~67 | Base-catalyzed nucleophilic substitution |
| Amination | Hydrazine hydrate or thiourea | Reflux (~78-100) | Ethanol or DMF | - | Amino group introduction |
| Purification | Column chromatography | Ambient | Hexane:Ethyl acetate | - | TLC monitoring recommended |
Research Findings and Optimization Notes
- The use of potassium carbonate as a base catalyst is crucial for efficient cyclization.
- Reaction temperature control is essential to avoid side reactions and decomposition.
- Solvent choice impacts solubility and reaction kinetics; DMF and ethanol are preferred.
- Amination under reflux conditions with hydrazine hydrate or thiourea provides effective functionalization.
- Monitoring by TLC and purification by column chromatography ensures high purity of the final product.
- Literature reports suggest that yields and reaction times can be improved by adjusting catalyst concentration and solvent ratios.
Related Synthetic Insights from Analogous Compounds
While direct detailed synthetic protocols for Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate are limited, methods from structurally related heterocycles provide valuable guidance:
A patent describing preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate employs ethanol solutions with ethyl acetate, thiourea, and sodium carbonate, heated at 40–70 °C for 5–5.5 hours, followed by pH adjustment and vacuum drying, achieving yields >98% with high purity. This method highlights the benefits of mild temperatures, catalytic base addition, and controlled pH for efficient synthesis of amino-ester heterocycles.
Cyclization and multicomponent reactions involving sulfur insertion into diyne systems have been reported to yield functionalized naphthothiophene derivatives, though with lower yields and more complex product mixtures.
Summary Table of Key Synthetic Parameters from Patent Example (Analogous Amino-Ester Synthesis)
| Parameter | Range/Value | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol with 10–35% ethyl acetate | Enhances solubility and reaction rate |
| Base Catalyst | Sodium carbonate (0.01–0.1 weight ratio) | Catalyzes cyclization and amination |
| Temperature | 40–70 °C | Controls reaction kinetics and selectivity |
| Reaction Time | 5–5.5 hours | Sufficient for completion without degradation |
| pH Adjustment | 9–10 (using caustic soda) | Facilitates product precipitation and purification |
| Yield | >98% | High efficiency and purity |
Q & A
What are the standard synthetic routes for Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate, and what reaction conditions are optimal?
Basic Research Question
The synthesis typically involves cyclization reactions using precursors like 2-hydroxy-1-naphthaldehyde or substituted thiophene derivatives. Key steps include:
- Cyclization with ethyl chloroacetate : Under basic conditions (e.g., K₂CO₃), 2-hydroxy-1-naphthonitrile reacts with ethyl chloroacetate to form the naphthothiophene scaffold .
- Amination : Introduction of the amino group may involve hydrazine hydrate or thiourea under reflux conditions, as seen in analogous thiazole and thiophene syntheses .
- Solvent and Temperature : Refluxing in dimethylformamide (DMF) or ethanol with catalysts like K₂CO₃ improves yields (e.g., 67% yield reported for similar thiazine derivatives) .
Methodological Note : Monitor reaction progress via TLC (hexane:ethyl acetate mobile phase) and purify using column chromatography .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR : Identifies protons (e.g., NH₂ singlet at δ6.48, ethyl group signals at δ1.4 and 4.4) and confirms ester carbonyl presence .
- IR Spectroscopy : Stretching bands for NH₂ (~3426 cm⁻¹) and ester C=O (~1657 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing (e.g., N–H···O hydrogen bonds and π-π interactions between aromatic rings) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Tip : Use single-crystal XRD to analyze dihedral angles (e.g., 2.05° between ester and aromatic planes) and intermolecular interactions .
How can researchers optimize cyclization reactions to improve yield and purity?
Advanced Research Question
Key strategies include:
- Reagent Selection : Replace bromoacetate with chloroacetate for better reactivity, as seen in naphthofuran syntheses .
- Catalyst Screening : Test bases like NaH or DBU for enhanced cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 80–100°C) prevents side reactions like over-oxidation .
Data Insight : For analogous compounds, recrystallization from ethanol yields high-purity crystals (e.g., 175°C melting point) .
What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?
Advanced Research Question
Crystal structures reveal:
- N–H···O Hydrogen Bonds : Link molecules into infinite chains (propagation along the b-axis), stabilizing the lattice .
- C–H···π Interactions : Contribute to layered packing, with centroid distances of ~3.55 Å between aromatic systems .
- Planarity Effects : Near-planar naphthothiophene systems enable dense π-π stacking, critical for material science applications .
Methodological Note : Use Mercury software to visualize interactions and calculate torsion angles from CIF files .
How does modifying substituents on the thiophene ring affect biological activity?
Advanced Research Question
Substituent effects are studied via:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., –NO₂) enhance interactions with bacterial enzymes, as seen in thiazole derivatives .
- Anticancer Potential : Methyl or halogen substituents may improve DNA intercalation, analogous to thienopyrimidine inhibitors .
- Schiff Base Derivatives : Introducing aldehydes (e.g., 2-chloro-3-formylquinoline) can yield azetidinones with enhanced antifungal activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
